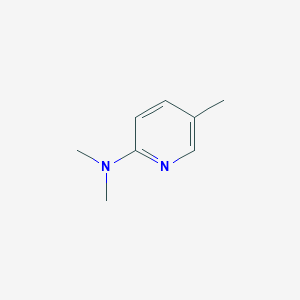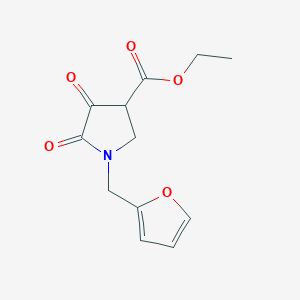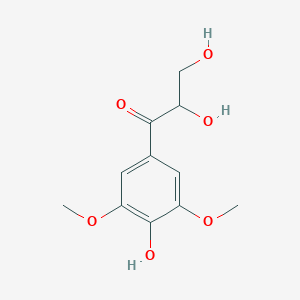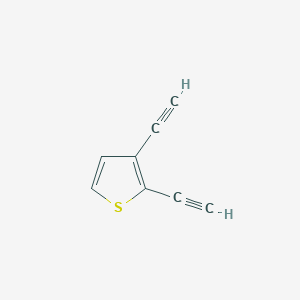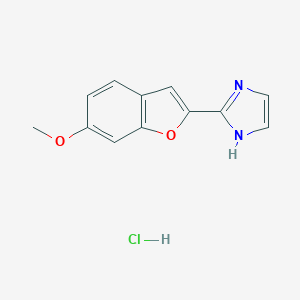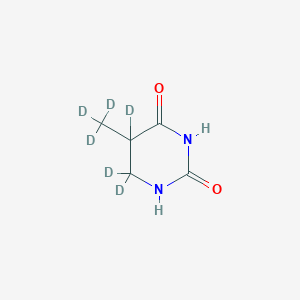
L-Phényl-d5-alanine
Vue d'ensemble
Description
2,3,4,5,6-Pentadeutero-L-phenylalanine is a deuterated compound of L-phenylalanine . It has the molecular formula C9H11NO2 and a molecular weight of 170.22 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid .
Synthesis Analysis
The rate of release of deuterons into the body water from 2,3,4,5,6-pentadeutero-L-phenylalanine has been shown to be a valid measure of the activity of the phenylalanine hydroxylase system in vivo .Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The InChI for the compound is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D .Chemical Reactions Analysis
The compound is involved in the phenylalanine hydroxylase system in vivo . The rate of release of deuterons is linear for 60 to 90 min at a dose of 0.5 g/kg .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Étalon Interne en Spectrométrie de Masse
L-Phényl-d5-alanine peut être utilisé comme étalon interne pour la quantification de la phénylalanine par chromatographie en phase gazeuse (GC) ou chromatographie liquide (LC) couplée à la spectrométrie de masse (MS) . Cela permet des mesures précises et exactes des niveaux de phénylalanine dans divers échantillons.
Études Métaboliques
En raison de sa nature deutérée, la this compound peut être utilisée dans des études métaboliques pour suivre les voies métaboliques de la phénylalanine . Les atomes de deutérium agissent comme des marqueurs, permettant aux scientifiques de suivre le trajet du composé à travers divers processus métaboliques.
Développement et Test de Médicaments
This compound peut être utilisé dans le développement et les tests de nouveaux médicaments . Par exemple, il peut être utilisé pour étudier la pharmacocinétique et la pharmacodynamique des médicaments qui interagissent avec la phénylalanine ou ses voies métaboliques.
Études Nutritionnelles
Dans les études nutritionnelles, la this compound peut être utilisée pour étudier le rôle de la phénylalanine dans l'alimentation . Cela peut aider les chercheurs à comprendre comment la phénylalanine alimentaire est métabolisée et utilisée par l'organisme.
Synthèse de Dérivés
This compound peut être utilisé comme précurseur dans la synthèse de divers dérivés . Ces dérivés peuvent avoir une activité antibactérienne, antifongique et anticancéreuse, ce qui en fait des candidats potentiels pour le développement de médicaments .
Préparation de l'Aspartame
La L-Phénylalanine est utilisée dans la préparation de l'aspartame, un édulcorant artificiel faible en calories . Par conséquent, la this compound pourrait potentiellement être utilisée dans des études investiguant le métabolisme de l'aspartame.
Mécanisme D'action
Target of Action
L-Phenyl-d5-alanine, also known as L-Phenylalanine-d5, 2,3,4,5,6-Pentadeutero-L-phenylalanine, or (2H5)Phenylalanine, is a deuterated form of L-Phenylalanine . It primarily targets the same biological systems as L-Phenylalanine, which includes various enzymes and receptors involved in protein synthesis and metabolic pathways .
Mode of Action
The compound interacts with its targets in a similar manner to L-Phenylalanine. The presence of deuterium atoms (d) instead of hydrogen (h) can potentially influence the kinetics of these interactions . The deuterium atoms may slow down the rate of enzymatic reactions due to the kinetic isotope effect, which could lead to changes in the compound’s biological activity .
Biochemical Pathways
L-Phenyl-d5-alanine is involved in the same biochemical pathways as L-Phenylalanine. It plays a role in the biosynthesis of other amino acids and biogenic amines, and it is also a precursor for the synthesis of phenylpropanoids, a large family of plant secondary metabolites .
Pharmacokinetics
The pharmacokinetics of L-Phenyl-d5-alanine are expected to be similar to those of L-Phenylalanine. It is absorbed from the gastrointestinal tract and distributed to various tissues via the systemic circulation . The presence of deuterium atoms may affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties, potentially altering its bioavailability .
Result of Action
The molecular and cellular effects of L-Phenyl-d5-alanine’s action are likely to be similar to those of L-Phenylalanine, given their structural similarity. The presence of deuterium atoms could potentially lead to differences in the compound’s biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of L-Phenyl-d5-alanine . For instance, certain conditions may affect the compound’s stability or its interactions with target molecules .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-HRVDQBBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315572 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56253-90-8 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentadeutero-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (2H5)Phenylalanine?
A1: The molecular formula of (2H5)Phenylalanine is C9H7D5NO2. Its molecular weight is 171.24 g/mol.
Q2: How is (2H5)Phenylalanine used to study protein synthesis?
A2: (2H5)Phenylalanine is introduced into the body, typically through intravenous infusion. As it is incorporated into newly synthesized proteins, researchers track its presence in tissue samples over time. This provides a direct measure of protein synthesis rates in specific organs or tissues [, , ].
Q3: Can (2H5)Phenylalanine be used to study protein breakdown?
A3: Yes, by combining (2H5)Phenylalanine with measurements of unlabeled phenylalanine, researchers can estimate the rate of protein breakdown. This is because the release of unlabeled phenylalanine from degraded proteins dilutes the enrichment of the labeled tracer in the body [, , ].
Q4: What types of tissues and organs have been studied using (2H5)Phenylalanine?
A4: (2H5)Phenylalanine has been used to study protein metabolism in a wide range of tissues, including skeletal muscle [, , ], liver [, ], heart [], and even specific cell types like lymphocytes [].
Q5: What have we learned about age-related changes in protein metabolism from studies using (2H5)Phenylalanine?
A5: Studies using (2H5)Phenylalanine have demonstrated that aging is associated with a blunted muscle protein synthetic response to protein ingestion and anabolic stimuli like insulin. This suggests that older adults may require a greater amount of protein or specific amino acid formulations to achieve the same muscle protein synthesis rates as younger adults [, ].
Q6: Can (2H5)Phenylalanine be used to assess the impact of different feeding strategies on protein metabolism?
A6: Yes, researchers have employed (2H5)Phenylalanine to compare the effects of various feeding modalities, such as continuous versus intermittent feeding, on protein synthesis and breakdown rates. These studies provide valuable insights into optimizing nutritional interventions for specific populations like preterm infants or critically ill patients [, ].
Q7: What are the limitations of using (2H5)Phenylalanine in metabolic research?
A7: While a powerful tool, the use of (2H5)Phenylalanine requires sophisticated analytical techniques like mass spectrometry to measure isotope enrichment accurately []. Furthermore, like all tracer studies, it is crucial to ensure appropriate tracer administration and consider potential recycling of the label within the body to obtain reliable results.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
